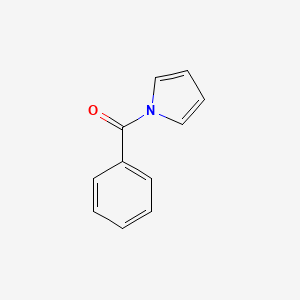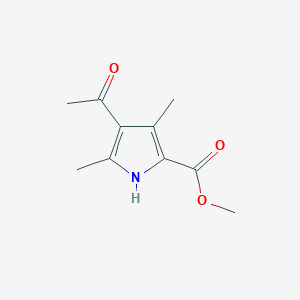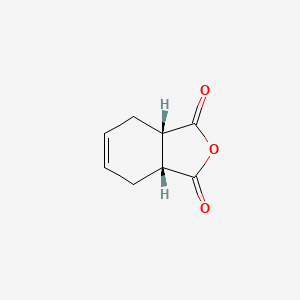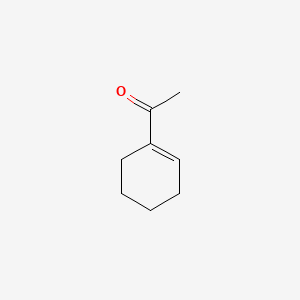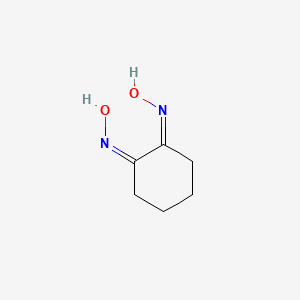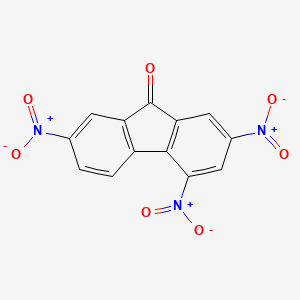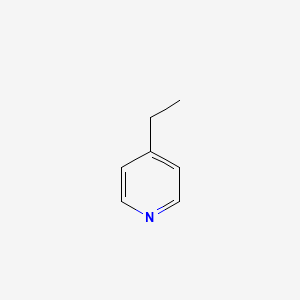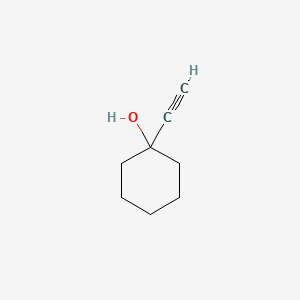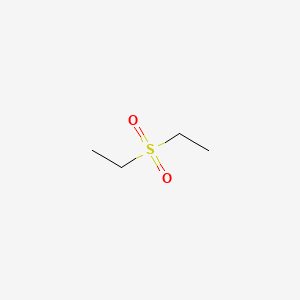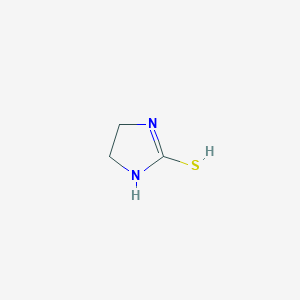
4,5-dihydro-1H-imidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “4,5-dihydro-1H-imidazole-2-thiol” is known as Nickel Titanium. It is a shape memory alloy composed of nickel and titanium, often referred to as Nitinol. This compound is renowned for its unique properties, including shape memory and superelasticity, making it highly valuable in various applications, particularly in the medical and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel Titanium is typically synthesized through a process called vacuum induction melting. This involves melting nickel and titanium in a vacuum to prevent contamination from other elements. The molten alloy is then cast into ingots and further processed through hot working and cold working to achieve the desired shape and properties.
Industrial Production Methods
In industrial settings, Nickel Titanium is produced using advanced techniques such as vacuum arc remelting and electron beam melting. These methods ensure high purity and uniform composition of the alloy. The alloy is then subjected to various heat treatments to enhance its shape memory and superelastic properties.
Chemical Reactions Analysis
Types of Reactions
Nickel Titanium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the alloy’s composition and the environmental conditions.
Common Reagents and Conditions
Oxidation: Nickel Titanium can oxidize when exposed to air at high temperatures, forming a protective oxide layer. This reaction is typically carried out at temperatures above 500°C.
Reduction: Reduction reactions involving Nickel Titanium often require hydrogen gas as a reducing agent. These reactions are conducted at elevated temperatures to facilitate the reduction process.
Substitution: Substitution reactions can occur when Nickel Titanium is exposed to certain chemicals, leading to the replacement of nickel or titanium atoms with other elements. These reactions are usually performed in controlled environments to achieve specific outcomes.
Major Products Formed
The major products formed from these reactions include nickel oxide, titanium dioxide, and various substituted alloys. These products have distinct properties and applications, depending on the reaction conditions and reagents used.
Scientific Research Applications
Nickel Titanium has a wide range of scientific research applications due to its unique properties:
Chemistry: In chemistry, Nickel Titanium is used as a catalyst in various reactions, including hydrogenation and polymerization. Its catalytic properties are attributed to its ability to undergo reversible phase transformations.
Biology: In biological research, Nickel Titanium is employed in the development of biomedical devices such as stents, guidewires, and orthodontic archwires
Medicine: Nickel Titanium is extensively used in medical devices, particularly in minimally invasive surgeries. Its superelasticity allows for easy insertion and manipulation within the human body, reducing the risk of tissue damage.
Industry: In the industrial sector, Nickel Titanium is utilized in the production of actuators, sensors, and couplings. Its ability to return to its original shape after deformation makes it valuable in applications requiring precise movement and control.
Mechanism of Action
The mechanism by which Nickel Titanium exerts its effects is primarily based on its shape memory and superelastic properties. These properties are a result of reversible phase transformations between the austenite and martensite phases. When subjected to stress or temperature changes, Nickel Titanium can transform from one phase to another, allowing it to “remember” its original shape and return to it upon removal of the stress or temperature change.
Molecular Targets and Pathways
The molecular targets and pathways involved in the shape memory effect of Nickel Titanium include the rearrangement of atoms within the crystal lattice. This rearrangement is facilitated by the movement of dislocations and the formation of twin boundaries, which enable the alloy to undergo reversible phase transformations.
Comparison with Similar Compounds
Nickel Titanium is unique compared to other shape memory alloys due to its combination of high strength, biocompatibility, and superelasticity. Similar compounds include:
Copper-Aluminum-Nickel: This alloy also exhibits shape memory properties but lacks the biocompatibility and superelasticity of Nickel Titanium.
Copper-Zinc-Aluminum: Another shape memory alloy with good mechanical properties but limited biocompatibility.
Iron-Manganese-Silicon: This alloy has shape memory properties but is less commonly used due to its lower transformation temperatures and limited superelasticity.
Nickel Titanium stands out due to its superior performance in medical and industrial applications, making it the preferred choice for many researchers and engineers.
Properties
IUPAC Name |
4,5-dihydro-1H-imidazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQAZBWRQCGBEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C(N1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
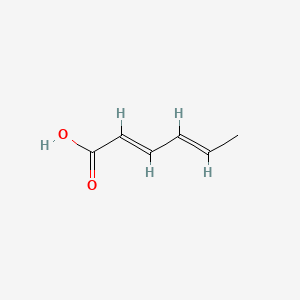
![[3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B7769104.png)

